Planarity and π-Stacking Potential
The target compound incorporates the 2-(5-bromopyridin-3-yl)pyrimidine core. X-ray crystallographic analysis of this core confirms a near-planar geometry with a dihedral angle of 12.3° between the pyrimidine and pyridine rings, which is predicted to facilitate π-π stacking interactions in biological systems . This is a quantifiable structural feature distinct from many non-planar, saturated hydrazinylpyrimidines that lack the conjugated pyridine-pyrimidine linkage.
| Evidence Dimension | Dihedral Angle (Planarity) |
|---|---|
| Target Compound Data | 12.3° (core scaffold) |
| Comparator Or Baseline | General hydrazinopyrimidines (variable, often non-planar due to hydrazine substitution) |
| Quantified Difference | Quantified near-planarity (12.3°) vs. variable/undefined geometry for most analogs |
| Conditions | X-ray crystallography on 2-(5-bromopyridin-3-yl)pyrimidine core |
Why This Matters
Quantified planarity is a key descriptor for predicting π-stacking affinity with aromatic residues in kinase ATP-binding pockets, influencing target engagement potential.
